molecular formula C32H37N3O11 B12811957 10-((3-((S)-3-Cyano-4-morpholinyl)-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-8-(1,2-dihydroxyethyl)-7,9,10,12-tetrahydro-6,8,11-trihydroxy-12-imino-1-methoxy-5(8H)-naphthacenone CAS No. 89164-80-7

10-((3-((S)-3-Cyano-4-morpholinyl)-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-8-(1,2-dihydroxyethyl)-7,9,10,12-tetrahydro-6,8,11-trihydroxy-12-imino-1-methoxy-5(8H)-naphthacenone

Cat. No.: B12811957
CAS No.: 89164-80-7
M. Wt: 639.6 g/mol
InChI Key: ZFHSJTKYAYTTQZ-UHFFFAOYSA-N
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Description

10-((3-((S)-3-Cyano-4-morpholinyl)-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-8-(1,2-dihydroxyethyl)-7,9,10,12-tetrahydro-6,8,11-trihydroxy-12-imino-1-methoxy-5(8H)-naphthacenone is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes multiple hydroxyl groups, a cyano group, and a morpholine ring, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of 10-((3-((S)-3-Cyano-4-morpholinyl)-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-8-(1,2-dihydroxyethyl)-7,9,10,12-tetrahydro-6,8,11-trihydroxy-12-imino-1-methoxy-5(8H)-naphthacenone involves multiple steps, including the protection and deprotection of hydroxyl groups, formation of glycosidic bonds, and introduction of the cyano and morpholine groups. Industrial production methods typically involve optimizing reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution.

Scientific Research Applications

10-((3-((S)-3-Cyano-4-morpholinyl)-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-8-(1,2-dihydroxyethyl)-7,9,10,12-tetrahydro-6,8,11-trihydroxy-12-imino-1-methoxy-5(8H)-naphthacenone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The hydroxyl and cyano groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Properties

CAS No.

89164-80-7

Molecular Formula

C32H37N3O11

Molecular Weight

639.6 g/mol

IUPAC Name

4-[6-[[3-(1,2-dihydroxyethyl)-3,5,12-trihydroxy-11-imino-10-methoxy-6-oxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]morpholine-3-carbonitrile

InChI

InChI=1S/C32H37N3O11/c1-14-28(38)18(35-6-7-44-13-15(35)11-33)8-22(45-14)46-20-10-32(42,21(37)12-36)9-17-24(20)31(41)25-26(30(17)40)29(39)16-4-3-5-19(43-2)23(16)27(25)34/h3-5,14-15,18,20-22,28,34,36-38,40-42H,6-10,12-13H2,1-2H3

InChI Key

ZFHSJTKYAYTTQZ-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=N)C(=CC=C5)OC)O)(C(CO)O)O)N6CCOCC6C#N)O

Origin of Product

United States

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